ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that belongs to the family of piperidinecarboxylates. It is also known as phenoxyethyl piperidinecarboxylate or PEP. This compound has been the subject of scientific research due to its potential applications in the field of medicine and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors. It has been found to have a high affinity for the mu-opioid receptor, which is involved in pain regulation. It also has an affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
Ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been found to have anti-convulsant effects and can reduce seizure activity in animal models. Additionally, it has been found to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its potential applications in the field of medicine and pharmaceuticals. It has been found to have several beneficial effects and has potential applications in the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. It can be toxic at high doses and can cause adverse effects such as respiratory depression and sedation.
Future Directions
There are several future directions for research on ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of pain and inflammation. Additionally, further research is needed to determine the optimal dosage and administration of this compound to minimize toxicity and adverse effects.
Scientific Research Applications
Ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been the subject of scientific research due to its potential applications in the field of medicine and pharmaceuticals. It has been found to have analgesic, anti-inflammatory, and anti-convulsant properties. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
ethyl 1-ethyl-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-3-19-13-10-18(11-14-19,17(20)21-4-2)12-15-22-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBKNNVIBXURKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(CCOC2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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